molecular formula C13H11ClN4 B11860279 5-Amino-2-chloro-6,7,8,9-tetrahydrobenzo[B][1,8]naphthyridine-3-carbonitrile

5-Amino-2-chloro-6,7,8,9-tetrahydrobenzo[B][1,8]naphthyridine-3-carbonitrile

Cat. No.: B11860279
M. Wt: 258.70 g/mol
InChI Key: XJVOLELQFQHFOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-chloro-6,7,8,9-tetrahydrobenzo[B][1,8]naphthyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes an amino group, a chloro substituent, and a carbonitrile group.

Preparation Methods

The synthesis of 5-Amino-2-chloro-6,7,8,9-tetrahydrobenzo[B][1,8]naphthyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 2-chloro-3-cyanopyridine with a suitable amine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as ammonium acetate .

Chemical Reactions Analysis

5-Amino-2-chloro-6,7,8,9-tetrahydrobenzo[B][1,8]naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

5-Amino-2-chloro-6,7,8,9-tetrahydrobenzo[B][1,8]naphthyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-chloro-6,7,8,9-tetrahydrobenzo[B][1,8]naphthyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to inhibition or activation of biological processes. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar compounds to 5-Amino-2-chloro-6,7,8,9-tetrahydrobenzo[B][1,8]naphthyridine-3-carbonitrile include other naphthyridine derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other naphthyridine derivatives .

Properties

Molecular Formula

C13H11ClN4

Molecular Weight

258.70 g/mol

IUPAC Name

5-amino-2-chloro-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carbonitrile

InChI

InChI=1S/C13H11ClN4/c14-12-7(6-15)5-9-11(16)8-3-1-2-4-10(8)17-13(9)18-12/h5H,1-4H2,(H2,16,17,18)

InChI Key

XJVOLELQFQHFOK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C3C=C(C(=NC3=N2)Cl)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.